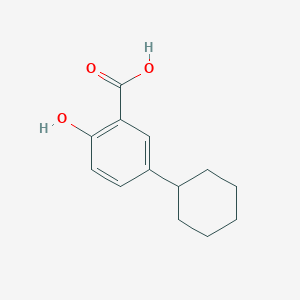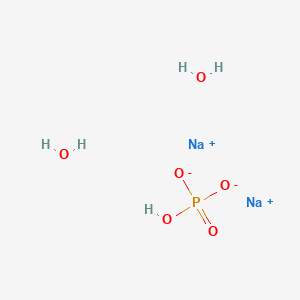
Fosfato disódico dihidratado
Descripción general
Descripción
Disodium phosphate dihydrate, also known as Sodium monohydrogen phosphate or Sodium phosphate dibasic, is an inorganic compound with the chemical formula Na₂HPO₄ * 2 H₂O . It is commonly used as a buffer substance for chromatography . It is also used in food products often as a thickener, and may be used in household products and cleaning agents .
Synthesis Analysis
Disodium phosphate dihydrate can be generated by the neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O . Another method involves slowly adding sodium bicarbonate (NaHCO3) to a phosphoric acid (H3PO4) solution, controlling the reaction temperature at 80-100℃ for 2 hours, and maintaining the pH value between 8.7-9.2 .
Molecular Structure Analysis
The molecular formula of Disodium phosphate dihydrate is Na₂HPO₄ * 2 H₂O . The Hill formula for this compound is HNa₂O₄P * 2 H₂O . The molar mass of this compound is 177.99 g/mol .
Chemical Reactions Analysis
Disodium phosphate dihydrate is moderately basic, with the pH of its water solution being between 8.0 and 11.0 . It reacts with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It also reacts with acid like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .
Physical and Chemical Properties Analysis
Disodium phosphate dihydrate appears as a white crystalline solid . It is odorless and has a density of 1.7 g/cm³ . The melting point of this compound is 250°C, and it decomposes upon reaching this temperature . It is soluble in water, with a solubility of 7.7 g/100 ml at 20°C . It is insoluble in ethanol .
Aplicaciones Científicas De Investigación
Agente de amortiguación en biología molecular
El fosfato disódico dihidratado se usa comúnmente como un reactivo de capacidad de amortiguación en biología molecular. Ayuda a mantener un nivel de pH estable durante los experimentos, lo cual es crucial para la actividad y la estabilidad de las moléculas biológicas .
Bioquímica y Cromatografía
En bioquímica y cromatografía, este compuesto se utiliza en la preparación de tampones biológicos. Estos tampones son esenciales para diversas reacciones bioquímicas y para mantener la integridad de las muestras durante el análisis .
Purificación de anticuerpos
Juega un papel en el proceso de purificación de anticuerpos. Las propiedades de amortiguación del this compound ayudan en los pasos de aislamiento y purificación, asegurando que los anticuerpos mantengan su estructura y funcionalidad .
Aislamiento y purificación de ADN
Este compuesto ayuda en los procedimientos de aislamiento y purificación de ADN. Ayuda en la precipitación y separación de ácidos nucleicos, lo cual es un paso crítico en muchos protocolos de biología molecular .
Aplicaciones farmacéuticas
Como laxante, el this compound funciona aumentando el agua en el intestino, lo que ayuda a facilitar las deposiciones. A menudo se usa en combinación con otros fosfatos de sodio para este propósito .
Almacenamiento de energía térmica
La investigación innovadora ha explorado su uso como una matriz para materiales de cambio de fase (PCM). Los PCM modificados con this compound pueden tener un rendimiento térmico mejorado, útil para aplicaciones de almacenamiento de energía .
Sistemas de amortiguación de fosfatos
Es un componente de los sistemas de amortiguación de fosfatos utilizados para los pasos de cromatografía descendente de biomoléculas o la formulación líquida final. Sus bajos límites microbianos y de endotoxinas lo hacen adecuado para aplicaciones de alto riesgo como la fabricación farmacéutica .
Mecanismo De Acción
Target of Action
Disodium phosphate dihydrate, also known as Sodium phosphate dibasic dihydrate, primarily targets the intestinal lumen . It plays a fundamental role in phosphate transport by absorbing phosphate from interstitial fluid for normal cellular functions .
Mode of Action
Disodium phosphate dihydrate is thought to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content enhances mobility through the large intestine .
Biochemical Pathways
The compound is involved in the regulation of phosphate balance in cells, which is integral to metabolic information flow . By defining and distinguishing the roles of phosphates in central metabolism into cycles, sources, and sinks, it becomes possible to systematically contextualize how phosphates control biochemical information flow in cells .
Pharmacokinetics
It is known that the tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3 hours .
Result of Action
The primary result of the action of Disodium phosphate dihydrate is an increase in fecal water content, which enhances mobility through the large intestine . This makes it an effective osmotic laxative, often used to cleanse the colon before a colonoscopy .
Action Environment
The action of Disodium phosphate dihydrate can be influenced by environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs water from the environment . This property can affect its stability and efficacy. Furthermore, its solubility in water and insolubility in ethanol can also influence its action in different environments.
Propiedades
| { "Design of the Synthesis Pathway": "Disodium phosphate dihydrate can be synthesized by the reaction of phosphoric acid with sodium hydroxide, followed by crystallization.", "Starting Materials": [ "Phosphoric acid (H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 1 mole of phosphoric acid in 2 moles of water to form a solution.", "Step 2: Slowly add 2 moles of sodium hydroxide to the solution while stirring continuously.", "Step 3: The reaction between phosphoric acid and sodium hydroxide will produce disodium phosphate.", "Step 4: Filter the solution to remove any insoluble impurities.", "Step 5: Concentrate the solution by evaporating the water.", "Step 6: Allow the solution to cool and crystallize to obtain disodium phosphate dihydrate." ] } | |
Número CAS |
10028-24-7 |
Fórmula molecular |
H5NaO5P |
Peso molecular |
139.00 g/mol |
Nombre IUPAC |
disodium;hydrogen phosphate;dihydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Clave InChI |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
O.OP(=O)(O)O.[Na] |
| 10028-24-7 | |
Pictogramas |
Irritant |
Números CAS relacionados |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does disodium phosphate dihydrate impact the properties of processed cheese?
A1: Research suggests that disodium phosphate dihydrate, when used as an emulsifying salt in processed cheese production, can influence several key characteristics [].
- pH: Disodium phosphate dihydrate generally results in higher pH values compared to trisodium citrate, another common emulsifying salt [].
- Melting Properties: Processed cheese formulated with disodium phosphate dihydrate tends to exhibit lower melt compared to those made with trisodium citrate. This effect is amplified when combined with high lactose content and aged natural cheese [].
Q2: Can disodium phosphate dihydrate be used in pharmaceutical formulations, and if so, what is its role?
A2: Yes, disodium phosphate dihydrate is utilized in pharmaceutical formulations, particularly in oral solid dosage forms like pellets containing omeprazole [, ].
- Excipient in Pellet Cores: It serves as an excipient within the core of these pellets, alongside the active ingredient (omeprazole) and other excipients like hydroxypropyl methylcellulose and talc [, ]. The exact function of disodium phosphate dihydrate in this context is not explicitly detailed in the provided abstracts, warranting further investigation.
Q3: Are there any known safety concerns associated with the use of disodium phosphate dihydrate in pharmaceutical settings?
A3: While generally recognized as safe for use in food and pharmaceuticals, a case report highlights a potential concern [].
- Tenofovir-Induced Fanconi Syndrome: In the context of treating HIV infection, the study reports a case of osteomalacia and microfractures attributed to renal phosphate wasting. This adverse effect was observed in a patient receiving Tenofovir Disoproxil Fumarate (TDF) based antiretroviral therapy, and the authors suggest a potential link, though not directly to disodium phosphate dihydrate itself []. Regular monitoring of renal function and bone health is recommended for patients on TDF therapy [].
Q4: Beyond its use in food and pharmaceuticals, are there other applications for disodium phosphate dihydrate?
A4: Research demonstrates its potential in biomaterial development for bone regeneration [].
- Mineralized Hydrogels: Disodium phosphate dihydrate plays a crucial role in the sequential mineralization of hydrolyzed collagen-based hydrogels []. These hydrogels, enriched with hydroxyapatite through repeated incubations with calcium chloride dihydrate and disodium phosphate dihydrate, show promise in promoting bone regeneration in preclinical models [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
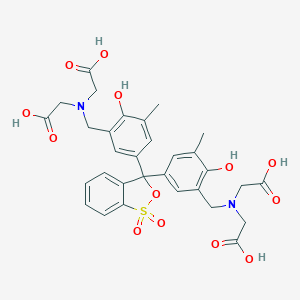
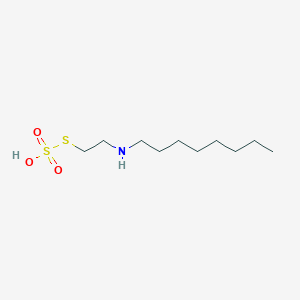


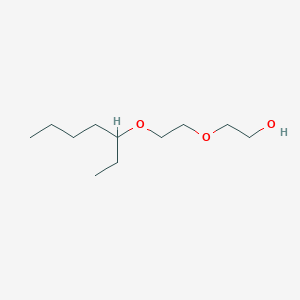

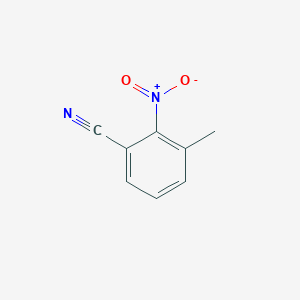
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)


![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)


